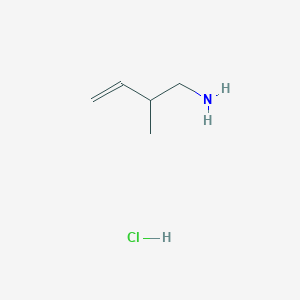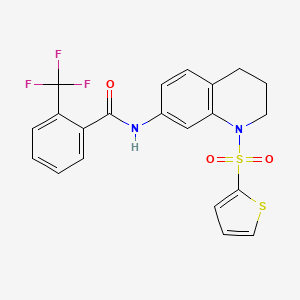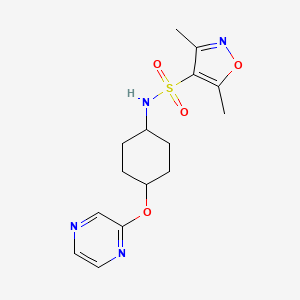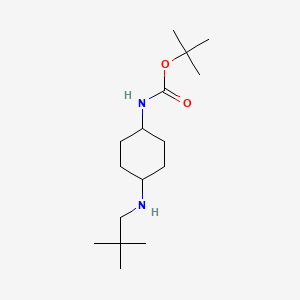
4-Prop-2-ynyl-1,4-oxazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Prop-2-ynyl-1,4-oxazepan-5-one” is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.181. It is used as a pharmaceutical intermediate .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, benzylidene-prop-2-ynyl-amines, has been synthesized by reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Synthesis Methods and Chemical Properties
Research on 4-Prop-2-ynyl-1,4-oxazepan-5-one contributes significantly to the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. A notable method involves a phosphine-mediated construction of 1,4-oxazepines, highlighting the synthesis of biologically active heterocycles under mild conditions (François-Endelmond et al., 2010). Additionally, palladium-catalyzed oxidative carbonylation of prop-2-ynylamides has been developed for the synthesis of oxazolines, showcasing a variety of prop-2-ynylamides transformed into oxazolines with good yields (Bacchi et al., 2002).
Biological Activities and Applications
Beyond chemical synthesis, this compound derivatives have been explored for their biological activities. Research into 1,4-benzodiazepines derived from Oxazepam has shown promising antidepressant and analgesic effects in vivo, highlighting the potential therapeutic applications of these compounds (Singh et al., 2010). The synthesis of 4-Arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists for treating drug abuse indicates the role of such compounds in addressing substance use disorders (Iso & Kozikowski, 2006).
properties
IUPAC Name |
4-prop-2-ynyl-1,4-oxazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-2-4-9-5-7-11-6-3-8(9)10/h1H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJABCKZNIULTML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCOCCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl chloride](/img/structure/B2714582.png)





![N-(1-cyanocyclopentyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2714594.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methylbenzenesulfonamide](/img/structure/B2714595.png)
![2-(3,4-dimethoxyphenyl)-5-{[2-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2714596.png)

![4-(1-Methylpyrazol-4-yl)-8-oxa-2-azaspiro[4.5]decane-2-carboxamide](/img/structure/B2714598.png)
![3-cinnamyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714601.png)

